Hyponitrous acid

Description

Structure

3D Structure

Properties

CAS No. |

14448-38-5 |

|---|---|

Molecular Formula |

H2N2O2 |

Molecular Weight |

62.028 g/mol |

IUPAC Name |

(E)-dihydroxydiazene |

InChI |

InChI=1S/H2N2O2/c3-1-2-4/h(H,1,4)(H,2,3) |

InChI Key |

NFMHSPWHNQRFNR-UHFFFAOYSA-N |

SMILES |

N(=NO)O |

Isomeric SMILES |

N(N=O)O |

Canonical SMILES |

N(N=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Hyponitrous Acid: A Technical Guide on its Core Basic Properties

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the fundamental basic properties of hyponitrous acid (H₂N₂O₂). It is intended for an audience of researchers, scientists, and professionals in drug development who require a detailed understanding of this reactive nitrogen species. This guide covers its acid-base chemistry, decomposition kinetics, and key chemical reactions, supported by quantitative data, detailed experimental protocols, and process visualizations.

Structural and General Properties

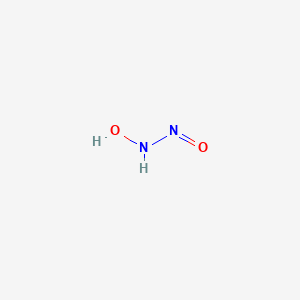

This compound is a chemical compound with the formula H₂N₂O₂ or, more descriptively, HON=NOH.[1][2][3] It is an isomer of nitramide (H₂N-NO₂) and is considered the formal dimer of nitroxyl (HNO).[4] The molecule exists in two geometric isomers: trans and cis.[1][5][6] The trans-isomer is the more stable form, isolable as white, explosive crystals, whereas the cis-acid is not known in its free form, though its sodium salt can be prepared.[1][5][6] Due to its instability, this compound is typically prepared and used in situ for research purposes.[4]

Acid-Base Properties

This compound is a weak dibasic acid, meaning it can donate two protons in aqueous solution.[1][7][8] The dissociation occurs in two steps, forming the acid hyponitrite anion ([HON=NO]⁻) and the hyponitrite dianion ([ON=NO]²⁻).[1] There is slight variation in the reported pKₐ values across the literature, which are summarized below.

Table 1: Dissociation Constants (pKₐ) of this compound

| pKₐ | Reported Value(s) | Reference(s) |

| pKₐ₁ | 6.9, 7.0, 7.21 | [5][7][9] |

| pKₐ₂ | 11.0, 11.54, 11.6 | [1][7][9] |

Decomposition Kinetics

A defining characteristic of this compound is its instability in aqueous solution, where it decomposes to form nitrous oxide (N₂O) and water.[1][4][7] The rate of this decomposition is highly dependent on pH, as different ionic species of the acid exhibit varying stability. The reaction is generally first-order with respect to the hyponitrite species.[9][10]

The kinetics of this decomposition have been studied across a wide pH range, revealing multiple reaction pathways. Between pH 7.5 and 10.5, the decomposition of the monoanion, HN₂O₂⁻, predominates.[7][10] In acidic conditions (pH 1-3), the undissociated H₂N₂O₂ molecule decomposes, but at a significantly slower rate.[1][4][5]

Table 2: Decomposition Half-Life of this compound at 25°C

| pH Range | Dominant Species | Half-Life (t₁₂) | Rate Constant (k) | Reference(s) |

| 1 – 3 | H₂N₂O₂ | 16 days | Not specified | [1][4][5] |

| 7.5 – 10.5 | HN₂O₂⁻ | 23 minutes | 5.0 x 10⁻⁴ s⁻¹ | [7][10] |

The relationship between pH and the dominant decomposition pathway is visualized below.

Biological Significance and Pathways

This compound is a proposed intermediate in key biological nitrogen cycle processes, including nitrification and denitrification.[4] In nitrification, ammonia-oxidizing bacteria and archaea convert ammonia (NH₃) to nitrite (NO₂⁻). One proposed pathway involves the formation of this compound, which then decomposes to nitrous oxide (N₂O), a potent greenhouse gas.[4][11] It is also a substrate for the enzyme hyponitrite reductase, which catalyzes its reduction to hydroxylamine (NH₂OH), highlighting its role in enzymology.[4][5] Furthermore, the hyponitrite moiety ([N₂O₂]²⁻) is a key proposed intermediate in the reduction of nitric oxide (NO) by nitric oxide reductase enzymes in biological systems.[12]

Experimental Protocols

The high reactivity and explosive nature of solid this compound necessitate careful handling and specialized synthesis protocols.[4][13] The most common laboratory synthesis is a two-part process that first prepares a stable salt (sodium hyponitrite), which is then converted to the free acid immediately before use.

This protocol is adapted from the conventional method of reducing sodium nitrite with sodium amalgam.[12][14][15][16]

-

Materials:

-

Sodium nitrite (NaNO₂)

-

Sodium metal (Na)

-

Mercury (Hg)

-

Deionized water

-

Ethanol

-

-

Procedure:

-

Prepare Sodium Amalgam: In a fume hood, carefully dissolve 25 g of sodium metal in 140 c.c. of mercury to prepare the sodium amalgam. The reaction is exothermic.

-

Reduction Reaction: Dissolve 25 g of pure sodium nitrite in 50 c.c. of water in a beaker and cool in an ice bath. Slowly add the prepared sodium amalgam to the cooled sodium nitrite solution while stirring continuously. Maintain the temperature at or below 0°C.

-

Separation: Once the reaction is complete (cessation of effervescence), separate the mercury amalgam from the aqueous solution.

-

Precipitation: Filter the strongly alkaline aqueous solution through asbestos. Precipitate the sodium hyponitrite salt by adding ethanol.

-

Isolation and Drying: Collect the precipitate by filtration. Wash with ethanol and dry in a vacuum over a desiccant (e.g., phosphorus pentoxide) to yield anhydrous trans-sodium hyponitrite. The yield is typically low (~20%).[12]

-

This protocol uses the prepared sodium hyponitrite to generate silver hyponitrite, which is then acidified to produce the free acid.[1][4][12]

-

Materials:

-

trans-Sodium hyponitrite (from Protocol 5.1)

-

Silver nitrate (AgNO₃)

-

Anhydrous diethyl ether

-

Anhydrous hydrogen chloride (HCl) in ether

-

-

Procedure:

-

Prepare Silver Hyponitrite: Dissolve the synthesized sodium trans-hyponitrite in a minimal amount of deionized water. Add an aqueous solution of silver nitrate (AgNO₃) to precipitate silver hyponitrite (Ag₂N₂O₂).

-

Isolate Silver Salt: Collect the yellow silver hyponitrite precipitate by filtration, wash with water, and dry thoroughly in the dark.

-

Acidification: Suspend the dry silver hyponitrite in anhydrous diethyl ether. Cool the suspension in an ice bath.

-

Generate Free Acid: Slowly add a stoichiometric amount of anhydrous HCl dissolved in diethyl ether to the suspension. Silver chloride (AgCl) will precipitate, leaving trans-hyponitrous acid dissolved in the ether.

-

Isolation: Filter the solution to remove the AgCl precipitate. The resulting ethereal solution contains trans-hyponitrous acid. Evaporation of the ether yields white crystals of H₂N₂O₂, but this solid form is highly explosive and should be handled with extreme caution.[12] It is most often used directly as an ethereal solution.

-

The decomposition of this compound and its anions can be monitored kinetically using UV-Vis spectrophotometry, as the species have distinct absorption maxima.

-

Instrumentation:

-

Thermostated UV-Vis Spectrophotometer

-

-

Procedure:

-

Prepare Solution: Prepare a dilute solution (~10⁻⁴ M) of this compound in a buffer of the desired pH. For studies in acidic solutions, perchloric acid is often used.[9][10] For studies in the neutral to alkaline range, phosphate or borate buffers are suitable.[9][10]

-

Acquire Spectra: Immediately after preparation, acquire the UV spectrum of the solution. The absorption maximum for the monoanion (HN₂O₂⁻) is ~248 nm, while the undissociated acid (H₂N₂O₂) has a maximum around 207 nm.[9][10]

-

Kinetic Monitoring: To measure the decomposition rate, monitor the decrease in absorbance at the chosen maximum over time.

-

Data Analysis: Plot the natural logarithm of the absorbance versus time. A linear plot indicates a first-order reaction, and the rate constant (k) can be determined from the slope. The half-life can then be calculated as t₁₂ = ln(2)/k.

-

References

- 1. This compound Formula - GeeksforGeeks [geeksforgeeks.org]

- 2. This compound Formula: Properties, Chemical Structure and Uses [extramarks.com]

- 3. brainly.in [brainly.in]

- 4. This compound H₂N₂O₂ [benchchem.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. grokipedia.com [grokipedia.com]

- 8. shaalaa.com [shaalaa.com]

- 9. 231. Kinetics and mechanism of the decomposition of this compound - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Nitrous oxide - Wikipedia [en.wikipedia.org]

- 12. escholarship.org [escholarship.org]

- 13. This compound Formula - Structure and Properties [pw.live]

- 14. Sodium hyponitrite - Wikipedia [en.wikipedia.org]

- 15. Sodium hyponitrite - Wikiwand [wikiwand.com]

- 16. CCLXXXII.—Investigations on hyponitrites. Part I. Sodium hyponitrite: preparation and properties - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

The Discovery of Hyponitrous Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyponitrous acid (H₂N₂O₂), a fleeting and reactive nitrogen species, holds a unique position in the landscape of inorganic chemistry. Though its existence is transient, its role as an intermediate in various chemical and biological processes, including the nitrogen cycle, has made it a subject of enduring scientific curiosity. This technical guide provides an in-depth exploration of the discovery, synthesis, and characterization of this compound, with a focus on the foundational experimental work that brought this elusive molecule to light.

The story of this compound's discovery is one of careful observation and deduction in an era predating modern analytical instrumentation. While the empirical formula suggested a simple structure, early chemists grappled with its true molecular nature. The pioneering work of Edward Divers in the 1870s was instrumental in laying the groundwork for our understanding of hyponitrites, the salts of this compound. Through meticulous experimentation, he and his contemporaries were able to deduce the dimeric formula, H₂N₂O₂, distinguishing it from the monomeric azanone (HNO).[1]

This guide will detail the key historical experiments, provide comprehensive protocols for the synthesis of both cis and trans isomers of its salts and the free trans-acid, present quantitative data in a structured format, and illustrate the relevant chemical pathways with detailed diagrams.

Physicochemical Properties of this compound and Its Salts

This compound is a weak dibasic acid that exists primarily as the more stable trans-isomer in its free form. The cis-isomer has not been isolated as a free acid. The properties of the acid and its sodium salts are summarized in the tables below.

| Property | trans-Hyponitrous Acid (H₂N₂O₂) |

| Molar Mass | 62.028 g/mol |

| Appearance | White, explosive crystals when dry[2][3] |

| Solubility | Sparingly soluble in water[4] |

| Acidity (pKa at 25°C) | pKa₁ = 7.21, pKa₂ = 11.54[2] |

| Decomposition Half-life | 16 days at 25°C (pH 1-3)[2][5] |

| Property | trans-Sodium Hyponitrite (Na₂N₂O₂) | cis-Sodium Hyponitrite (Na₂N₂O₂) |

| Molar Mass | 105.99 g/mol | 105.99 g/mol |

| Appearance | Colorless crystals[4] | White crystalline solid[4] |

| Solubility | Soluble in water; insoluble in ethanol and ether[4] | Insoluble in aprotic solvents; decomposed by water[4] |

| N-N Bond Length | 1.256(2) Å (in pentahydrate)[6] | 1.20(3) Å[6] |

| N-O Bond Length | - | ~140 pm[7] |

| O-N-N Bond Angle | - | ~119°[7] |

| IR Spectrum (cm⁻¹) | N=N stretch not observed (due to centrosymmetric structure)[6] | 1320, 1329[6] |

| Raman Spectrum (cm⁻¹) | N=N stretch at 1383[6] | 1325[6] |

Experimental Protocols

The synthesis of free trans-hyponitrous acid is a multi-step process that begins with the preparation of sodium trans-hyponitrite. This is followed by conversion to the silver salt, which is then acidified to yield the free acid.

Synthesis of Sodium trans-Hyponitrite

This procedure is based on the classical method of reducing sodium nitrite with a sodium amalgam.[4]

Materials:

-

Sodium nitrite (NaNO₂)

-

Mercury (Hg)

-

Sodium metal (Na)

-

Distilled water

Procedure:

-

Preparation of Sodium Amalgam (4%): In a fume hood, carefully add 40 g of clean sodium metal in small portions to 960 g of mercury with gentle swirling. The reaction is exothermic. Allow the amalgam to cool to room temperature.

-

Reduction of Sodium Nitrite: Prepare a saturated solution of sodium nitrite in distilled water. Cool the solution in an ice bath to 0°C.

-

Slowly add the sodium amalgam to the cold sodium nitrite solution with vigorous stirring. The rate of addition should be controlled to maintain the temperature below 5°C.

-

Continue stirring for several hours until the reaction is complete, as indicated by the disappearance of the amalgam.

-

Decant the aqueous solution containing sodium trans-hyponitrite from the mercury. The solution can be used directly in the next step or the salt can be precipitated by the addition of ethanol.

Synthesis of Silver (I) trans-Hyponitrite

Materials:

-

Aqueous solution of sodium trans-hyponitrite

-

Silver nitrate (AgNO₃)

-

Distilled water

Procedure:

-

To the aqueous solution of sodium trans-hyponitrite, add a solution of silver nitrate with stirring.

-

A yellow precipitate of silver (I) trans-hyponitrite (Ag₂N₂O₂) will form.

-

Filter the precipitate, wash with distilled water, and then with ethanol.

-

Dry the silver hyponitrite in a desiccator in the dark, as it is sensitive to light.

Synthesis of trans-Hyponitrous Acid

This final step involves the careful acidification of silver hyponitrite in a non-aqueous solvent.[2][3]

Materials:

-

Dry silver (I) trans-hyponitrite (Ag₂N₂O₂)

-

Anhydrous diethyl ether

-

Anhydrous hydrogen chloride (gas or solution in ether)

Procedure:

-

Suspend the dry silver hyponitrite in anhydrous diethyl ether in a flask cooled in an ice-salt bath.

-

Slowly pass anhydrous hydrogen chloride gas through the suspension or add a solution of anhydrous HCl in ether dropwise with constant stirring.

-

The silver hyponitrite will react to form a precipitate of silver chloride (AgCl) and a solution of trans-hyponitrous acid in ether.

-

Filter the mixture to remove the silver chloride.

-

The ethereal solution contains free trans-hyponitrous acid. Evaporation of the ether under vacuum at low temperature will yield white crystals of trans-hyponitrous acid. Caution: The dry crystals are explosive and should be handled with extreme care.

Synthesis of Sodium cis-Hyponitrite

The cis-isomer is prepared under anhydrous conditions.[4]

Materials:

-

Sodium metal

-

Liquid ammonia

-

Nitric oxide (NO) gas

Procedure:

-

In a three-necked flask equipped with a dry ice condenser and a gas inlet, condense ammonia at -50°C.

-

Add small, clean pieces of sodium metal to the liquid ammonia until a persistent blue color is obtained.

-

Bubble nitric oxide gas through the sodium-ammonia solution.

-

The sodium cis-hyponitrite will precipitate as a white solid.

-

After the reaction is complete, the ammonia is allowed to evaporate, leaving the solid product.

Chemical Pathways and Relationships

The synthesis and decomposition of this compound involve several key chemical transformations. The following diagrams illustrate these pathways.

Caption: Synthetic pathway for trans-hyponitrous acid.

Caption: Decomposition pathway of this compound.

Conclusion

The discovery and characterization of this compound represent a significant chapter in the history of chemistry, showcasing the power of classical analytical methods. While its instability presents challenges to its study, the development of reliable synthetic routes to its salts has enabled a deeper understanding of its structure, reactivity, and role in chemical and biological systems. For researchers in drug development and related fields, a thorough understanding of such reactive nitrogen species is crucial, as they can play significant roles in physiological and pathological processes. The experimental protocols and data presented in this guide offer a solid foundation for further investigation into the fascinating chemistry of this compound.

References

- 1. 反-次亚硝酸钠 水合物 | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Production of cis -Na 2 N 2 O 2 and NaNO 3 by Ball Milling Na 2 O and N 2 O in Alkali Metal Halide Salts (Journal Article) | OSTI.GOV [osti.gov]

- 4. Sodium hyponitrite - Wikipedia [en.wikipedia.org]

- 5. Sodium hyponitrite - Wikiwand [wikiwand.com]

- 6. escholarship.org [escholarship.org]

- 7. Hyponitrite - Wikipedia [en.wikipedia.org]

A Technical Guide to the Synthesis of Hyponitrous Acid for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Hyponitrous acid (H₂N₂O₂), a transient yet significant intermediate in the nitrogen cycle, has garnered increasing interest in various research fields, including atmospheric chemistry, enzymology, and as a source of nitroxyl (HNO).[1] However, its inherent instability and explosive nature in a dry state present considerable challenges for its synthesis and handling in a laboratory setting.[1] This technical guide provides an in-depth overview of the primary methods for the synthesis of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of the reaction pathways and workflows to aid researchers in its safe and efficient preparation.

Properties and Stability of this compound

This compound is a weak dibasic acid that exists as two geometric isomers: trans-hyponitrous acid and cis-hyponitrous acid. The trans-isomer is the more stable of the two and is the form typically isolated.[1] In its solid, crystalline form, trans-hyponitrous acid is highly explosive when dry and requires careful handling.[1]

In aqueous solutions, this compound is unstable and decomposes to nitrous oxide (N₂O) and water. This decomposition is pH-dependent. The acid is relatively stable in acidic conditions, with a half-life of approximately 16 days at 25°C in a pH range of 1–3.[1] As the pH increases, the rate of decomposition significantly increases.

| Property | Value | Reference |

| Molar Mass | 62.028 g/mol | [2] |

| pKₐ₁ | 7.21 | [1] |

| pKₐ₂ | 11.54 | [1] |

| Half-life (25°C, pH 1-3) | ~16 days | [1] |

Synthesis Methodologies

Several methods have been developed for the synthesis of this compound. The most common and well-documented methods are detailed below.

Reaction of Silver(I) Hyponitrite with Anhydrous Hydrogen Chloride

This is the most widely used method for preparing a solution of trans-hyponitrous acid in an ethereal solvent.[1] The reaction involves the precipitation of silver chloride, leaving this compound in solution.

Reaction:

Ag₂N₂O₂ (s) + 2 HCl (g) → H₂N₂O₂ (in ether) + 2 AgCl (s)

Experimental Protocol:

Materials:

-

Silver(I) hyponitrite (Ag₂N₂O₂)

-

Anhydrous diethyl ether

-

Anhydrous hydrogen chloride (gas)

-

Argon or Nitrogen gas (for inert atmosphere)

-

Schlenk line or similar apparatus for handling air-sensitive reagents

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), suspend a known quantity of freshly prepared silver(I) hyponitrite in anhydrous diethyl ether in a Schlenk flask equipped with a magnetic stirrer.

-

Cool the suspension in an ice bath (0°C).

-

Slowly bubble anhydrous hydrogen chloride gas through the stirred suspension. The progress of the reaction can be monitored by the color change of the solid from yellow (Ag₂N₂O₂) to white (AgCl).

-

Continue the addition of HCl until all the silver hyponitrite has reacted. An excess of HCl should be avoided.

-

Once the reaction is complete, stop the flow of HCl and purge the flask with inert gas to remove any excess HCl.

-

Allow the silver chloride precipitate to settle.

-

Carefully cannulate the ethereal solution of this compound to another dry, pre-cooled Schlenk flask.

-

The resulting solution contains trans-hyponitrous acid and should be used immediately for subsequent reactions or analysis.

Quantitative Data:

| Parameter | Value | Notes |

| Yield | Not explicitly reported in the provided search results. | Yields are expected to be moderate and highly dependent on the quality of the silver hyponitrite and the exclusion of moisture. |

| Purity | The primary impurity is residual HCl. | Purity can be improved by careful control of the HCl addition and subsequent purging with inert gas. |

Synthesis of this compound from Silver(I) Hyponitrite

Caption: Workflow for the synthesis of this compound from silver(I) hyponitrite.

Reaction of Hydroxylamine with Nitrous Acid

This compound can also be formed from the reaction of hydroxylamine with nitrous acid. This method is often used for in situ generation of this compound as it is difficult to isolate the product from the aqueous reaction mixture. The reaction is complex, and the yield of this compound can be low, with nitrous oxide being a major byproduct.

Reaction:

NH₂OH + HNO₂ → H₂N₂O₂ + H₂O

Experimental Protocol:

Materials:

-

Hydroxylamine hydrochloride (NH₃OH·HCl)

-

Sodium nitrite (NaNO₂)

-

Deionized water

-

Buffer solutions (for pH control)

Procedure:

-

Prepare separate aqueous solutions of hydroxylamine hydrochloride and sodium nitrite.

-

Cool both solutions in an ice bath.

-

Slowly add the sodium nitrite solution to the stirred hydroxylamine hydrochloride solution. The pH of the reaction mixture should be monitored and controlled, as the reaction is pH-sensitive. A neutral or slightly acidic pH is generally preferred to favor the formation of this compound over other products. For instance, in one isotopic labeling study, solutions of 0.080 g of N¹⁵-enriched sodium nitrite in 1.00 ml of O¹⁸-enriched water and 0.080 g of hydroxylamine hydrochloride in 1.00 ml of O¹⁸-enriched water were mixed at room temperature.[3]

-

The reaction produces a mixture of products, including this compound and nitrous oxide. The resulting solution is typically used directly for studies where the presence of other components is acceptable.

Quantitative Data:

| Parameter | Value | Notes |

| Yield | Yields are generally low and not well-documented for preparative purposes. | The reaction is primarily used for mechanistic studies or in situ applications.[4] |

| Purity | The product is in a complex aqueous mixture. | Isolation of pure this compound from this reaction is challenging. |

Reaction Pathway of Hydroxylamine and Nitrous Acid

Caption: Simplified reaction pathway for the formation of this compound from hydroxylamine and nitrous acid.

Oxidation of Hydroxylamine

The oxidation of hydroxylamine with various oxidizing agents can also yield this compound. However, this method often leads to a mixture of nitrogen-containing products, and controlling the reaction to selectively produce this compound can be difficult.

Potential Oxidizing Agents:

-

Hydrogen peroxide (H₂O₂)

-

Metal oxides (e.g., CuO, HgO)[2]

General Experimental Considerations:

-

The reaction is typically carried out in an aqueous or alcoholic solution.

-

The choice of oxidizing agent and reaction conditions (temperature, pH) is crucial for maximizing the yield of this compound.

-

Careful control of the stoichiometry is necessary to avoid over-oxidation to nitric or nitrous acid.

Due to the lack of detailed and reproducible protocols in the provided search results for the selective synthesis of this compound via this method for research purposes, a specific experimental protocol is not provided here. Researchers interested in this route should conduct thorough literature reviews for specific oxidizing systems and reaction conditions.

Analytical Methods for Quantification and Purity Assessment

The accurate determination of the concentration and purity of a freshly prepared this compound solution is crucial for its use in research.

-

UV-Visible Spectrophotometry: this compound and its conjugate bases have characteristic UV absorption spectra that can be used for quantification.

-

Titration: Acid-base titration can be used to determine the concentration of the acidic protons of this compound.

-

Chromatographic Methods: While not specifically detailed for this compound in the search results, techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for separating and quantifying components in a mixture and could potentially be adapted for the analysis of this compound or its stable derivatives.[5]

Safety Precautions

-

Explosion Hazard: Solid, dry this compound is explosive and should be handled with extreme caution. It is recommended to work with solutions of this compound whenever possible.

-

Inert Atmosphere: The synthesis, particularly the silver hyponitrite method, should be carried out under an inert atmosphere to prevent side reactions and decomposition.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, lab coat, and gloves, should be worn at all times.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of this compound for research purposes requires careful consideration of its instability and potential hazards. The reaction of silver(I) hyponitrite with anhydrous HCl in ether remains the most reliable method for obtaining a relatively pure solution of trans-hyponitrous acid. While other methods exist, they often result in complex mixtures that are unsuitable for applications requiring a pure sample. The protocols and data presented in this guide are intended to provide researchers with a solid foundation for the successful and safe synthesis of this important nitrogen-containing compound. Further research into stabilizing agents and more efficient, safer synthetic routes is warranted to expand the accessibility of this compound for scientific investigation.

References

- 1. This compound H₂N₂O₂ [benchchem.com]

- 2. This compound Formula: Properties, Chemical Structure and Uses [extramarks.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Kinetics and mechanism of the reaction between nitrous acid and hydroxylamine. Part III. The formation of this compound - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. Identity determination and purity testing [chemcon.com]

A Preliminary Investigation of Hyponitrous Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyponitrous acid (H₂N₂O₂), a transient nitrogen oxoacid, holds significant interest in various scientific disciplines due to its role as a potential biological signaling molecule and its involvement in the global nitrogen cycle. This document provides a comprehensive preliminary investigation into the core chemical and biological aspects of this compound. It details its synthesis and decomposition, provides an overview of analytical methods for its characterization, and explores its emerging role in pharmacology and drug development through its decomposition product, nitroxyl (HNO). This guide is intended to serve as a foundational resource for researchers initiating studies on this reactive and intriguing molecule.

Introduction

This compound is a weak, dibasic acid that exists as cis and trans isomers, with the trans form being more stable.[1] Although known for over a century, its inherent instability has made it a challenging subject of study. The solid form of trans-hyponitrous acid is explosive when dry, and in aqueous solution, it decomposes to nitrous oxide (N₂O) and water.[1] Despite these challenges, there is growing interest in this compound, largely driven by the biological activities of its one-electron reduction product and monomer, nitroxyl (HNO). This guide summarizes the fundamental chemical properties, synthesis, and analysis of this compound and delves into the biological significance and therapeutic potential of its related species.

Chemical Properties and Data

This compound is a diprotic acid with two known pKa values. Its stability is highly dependent on pH and temperature. The following tables summarize key quantitative data reported in the literature.

| Property | Value | Reference(s) |

| Molecular Formula | H₂N₂O₂ | [1] |

| Molar Mass | 62.03 g/mol | [1] |

| pKa₁ | 7.21 | [1] |

| pKa₂ | 11.54 | [1] |

| Isomers | cis and trans | [1] |

| Appearance (trans form) | White crystals | [1] |

| Hazards | Explosive when dry | [1] |

| Condition | Half-life (t½) | Product(s) | Reference(s) |

| Aqueous solution, pH 1–3, 25 °C | 16 days | N₂O + H₂O | [1] |

| Basic conditions (pH 13), 25 °C (as Piloty's acid) | ~4.2 x 10⁻⁴ s⁻¹ (rate constant) | HNO + Benzenesulfinate | [2] |

| Neutral pH, 37 °C (as Angeli's salt) | ~4–5 x 10⁻³ s⁻¹ (rate constant) | HNO + NO₂⁻ | [3] |

Experimental Protocols

Synthesis of Silver(I) Hyponitrite (Ag₂N₂O₂)

Silver(I) hyponitrite serves as a common precursor for the synthesis of this compound.

Materials:

-

Silver nitrate (AgNO₃)

-

Sodium nitrite (NaNO₂)

-

Distilled water

-

Erlenmeyer flask

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum desiccator

-

Potassium hydroxide (KOH) pellets

Procedure:

-

Prepare a solution of silver nitrate (e.g., 169.9 g, 1 mole) in distilled water (500 mL).

-

In a separate Erlenmeyer flask, prepare a solution of sodium nitrite (e.g., 76 g, 1.1 mole) in distilled water (250 mL).[4]

-

Slowly add the silver nitrate solution to the sodium nitrite solution in small portions with vigorous shaking. This step should be performed under a yellow safelight or with minimal exposure to light to prevent photodecomposition.[4]

-

A yellow precipitate of silver(I) hyponitrite will form.[4][5]

-

Allow the mixture to stand in the dark for approximately 1 hour to ensure complete precipitation.[4]

-

Collect the yellow precipitate by vacuum filtration.[4]

-

Wash the precipitate by suspending it in distilled water (250 mL) and filtering again. Repeat the washing process twice more.[4]

-

Dry the final product to a constant weight in a vacuum desiccator over potassium hydroxide pellets.[4] The yield is typically around 87%.[4]

Synthesis of trans-Hyponitrous Acid (H₂N₂O₂)

trans-Hyponitrous acid can be prepared from silver(I) hyponitrite and anhydrous hydrogen chloride in an ether medium.

Materials:

-

Silver(I) hyponitrite (Ag₂N₂O₂)

-

Anhydrous diethyl ether

-

Anhydrous hydrogen chloride (HCl) gas or a solution in anhydrous ether

-

Three-necked round-bottomed flask

-

Dropping funnel

-

Stirrer

-

Ice bath

Procedure:

-

Suspend silver(I) hyponitrite (e.g., 116 g, 0.75 mole) in anhydrous diethyl ether (150 mL) in a three-necked flask equipped with a stirrer and a dropping funnel.[4]

-

Cool the suspension in an ice bath.

-

Slowly add a solution of anhydrous hydrogen chloride in diethyl ether dropwise to the stirred suspension. The reaction is: Ag₂N₂O₂ + 2HCl → H₂N₂O₂ + 2AgCl(s).

-

Continue stirring in the ice bath for several hours.

-

The solid silver chloride precipitate is removed by filtration.

-

The ethereal solution of trans-hyponitrous acid is obtained. Evaporation of the ether under reduced pressure yields white crystals of trans-hyponitrous acid.

Caution: trans-Hyponitrous acid is explosive when dry and should be handled with extreme care. All operations should be carried out behind a safety shield.

Analytical Methods

Ion Chromatography with UV Detection

A reliable method for the simultaneous determination of hyponitrite and hyponitrate (from Angeli's salt) in alkaline media involves ion chromatography with UV detection.[1]

Instrumentation:

-

Ion chromatograph equipped with an anion exchange column.

-

UV spectrophotometric detector.

Procedure:

-

Prepare samples in a strongly alkaline solution to ensure the stability of hyponitrite and hyponitrate.[1]

-

Inject the sample into the ion chromatograph.

-

Separate the anions on the anion exchange column.

-

Detect the eluted hyponitrite and hyponitrate anions by UV absorbance at 248 nm.[1][3]

Performance:

-

Linear Range: 0.4–100 mg L⁻¹[1]

-

Limit of Detection (LOD): 50 µg L⁻¹ for hyponitrite, 100 µg L⁻¹ for hyponitrate.[1]

UV-Visible Spectrophotometry

UV-Vis spectrophotometry can be used for the quantitative analysis of hyponitrite in aqueous solutions.

Instrumentation:

-

UV-Vis spectrophotometer with a deuterium arc lamp for the UV range.[6]

Procedure:

-

Prepare standard solutions of a stable hyponitrite salt (e.g., sodium hyponitrite) in an alkaline buffer (e.g., NaOH solution) to prevent decomposition.

-

Record the UV-Vis absorption spectrum from approximately 200 nm to 400 nm.

-

The absorption maximum (λmax) for the hyponitrite anion is observed at 248 nm.[3]

-

Create a calibration curve by plotting absorbance at 248 nm versus the concentration of the standard solutions.

-

Measure the absorbance of the unknown sample at 248 nm and determine its concentration from the calibration curve.

| Analyte | Wavelength (λmax) | Molar Absorptivity (ε) | Reference(s) |

| Hyponitrite Anion (N₂O₂²⁻) | 248 nm | 8.2 x 10³ M⁻¹ cm⁻¹ | [3] |

Biological Significance and Role in Drug Development

The biological relevance of this compound is primarily linked to its decomposition product, nitroxyl (HNO). HNO is a reactive nitrogen species with distinct chemical and biological properties compared to its redox sibling, nitric oxide (NO).

Nitroxyl (HNO) Signaling Pathways

HNO has been shown to modulate several signaling pathways, leading to various physiological effects.

Therapeutic Potential of HNO Donors

The unique pharmacological profile of HNO has led to the development of HNO-donating compounds for therapeutic applications, particularly in the context of cardiovascular diseases.

-

Angeli's Salt (Sodium trioxodinitrate, Na₂N₂O₃): A commonly used laboratory source of HNO. It decomposes in a pH-dependent manner to release HNO and nitrite.[3]

-

Piloty's Acid (N-hydroxybenzenesulfonamide): Another well-studied HNO donor that releases HNO under basic conditions.[2][3]

The development of novel, more stable HNO donors with predictable release kinetics is an active area of research. These compounds are being investigated for the treatment of conditions such as heart failure, where the positive inotropic (enhancing heart muscle contraction) and lusitropic (improving heart muscle relaxation) effects of HNO are potentially beneficial.

Conclusion

This compound, despite its instability, is a molecule of significant scientific interest. Its chemistry provides a gateway to understanding the biological roles of nitroxyl, a promising signaling molecule with therapeutic potential. This guide has provided a preliminary overview of the synthesis, characterization, and biological relevance of this compound. Further research is warranted to develop more stable and controllable methods for its synthesis and to fully elucidate its role in physiological and pathological processes. The continued development of novel HNO donors based on the chemistry of this compound and related compounds holds promise for new therapeutic strategies in cardiovascular and other diseases.

References

hyponitrous acid decomposition pathways

An In-depth Technical Guide on the Core Decomposition Pathways of Hyponitrous Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: this compound (H₂N₂O₂), a weak and unstable nitrogen oxoacid, serves as a crucial intermediate in various chemical and biological processes, including the nitrogen cycle.[1][2] Its inherent instability, however, leads to decomposition through multiple pathways, influenced significantly by environmental conditions such as pH and the presence of catalysts.[3][4] This guide provides a comprehensive technical overview of the primary decomposition mechanisms of this compound, detailing both non-chain and radical-chain pathways. It includes a compilation of quantitative kinetic data, detailed experimental protocols for studying its decomposition, and visualizations of the core mechanisms to facilitate a deeper understanding for researchers in chemistry and drug development.

Introduction to this compound

This compound (HON=NOH) is an isomer of nitramide (H₂N-NO₂) and exists in two forms, cis and trans, with the trans isomer being more stable and better characterized.[1][5][6] It is a diprotic acid with pKₐ values of approximately 7.21 and 11.54.[1][5][6] The solid, anhydrous form of trans-hyponitrous acid is a white, crystalline substance that is highly explosive when dry.[1][5] In aqueous solutions, it is unstable and decomposes, primarily yielding nitrous oxide (N₂O) and water.[1][5][7] Although N₂O is the formal anhydride of this compound, the acid cannot be formed by the reaction of N₂O with water.[1][6][8] Its role as a transient species in chemical synthesis and biological nitrogen transformations makes understanding its stability and decomposition critical.[1][2][9]

Non-Chain Decomposition Pathway

The primary and most studied decomposition route for this compound is a non-chain, first-order process that is highly dependent on the pH of the solution.[3][10] The decomposition mechanism varies based on the predominant species in solution: the hydrogen hyponitrite anion (HN₂O₂⁻), the undissociated acid (H₂N₂O₂), or protonated forms (H₃N₂O₂⁺).[3] Research has identified four distinct pathways across a wide range of acidities.[3]

The overall decomposition reaction is: H₂N₂O₂ → N₂O + H₂O[5]

The kinetics suggest that the previously assumed mechanism of simple dehydration of the free acid is incorrect; instead, a unimolecular heterolysis of the hydrogen hyponitrite ion (HN₂O₂⁻) is the key mechanism in the pH range of 1-12.[10][11] The decomposition rate reaches a maximum around pH 9.[10][11]

Quantitative Kinetic Data

The rate of decomposition has been studied under various conditions. The following tables summarize key kinetic parameters from the literature.

Table 1: Acid Dissociation Constants of this compound

| Constant | Value | Temperature (°C) | Reference |

| pKₐ₁ | 7.21 | 25 | [1][5] |

| pKₐ₂ | 11.54 | 25 | [1][5] |

| pKₐ₁ | 7.0 ± 0.1 | Not specified | [3] |

| pKₐ₂ | 11.0 ± 0.1 | Not specified | [3] |

Table 2: First-Order Rate Constants and Half-Lives for Non-Chain Decomposition at 25°C

| Dominant Species | Acidity Range | Rate Constant (k) (s⁻¹) | Half-Life (t₁/₂) | Reference |

| HN₂O₂⁻ | pH 7.5 - 10.5 | 5.0 x 10⁻⁴ | 23 minutes | [3] |

| H₂N₂O₂ | pH 1 - 3 | ~5.0 x 10⁻⁷ | 16 days | [1][5][7] |

Table 3: Activation Parameters for Non-Chain Decomposition Pathways

| Pathway (Decomposing Species) | Acidity Region | ΔH‡ (kcal/mol) | ΔS‡ (cal/deg·mol) | Reference |

| Decomposition of HN₂O₂⁻ | pH > 4 | 22.9 ± 0.2 | -5.8 ± 0.7 | [3] |

| Uncatalyzed decomp. of H₂N₂O₂ | pH 4 to H₀ -1 | 22 ± 2 | +6 ± 5 | [3] |

| Acid-catalyzed decomp. of H₂N₂O₂ | H₀ -1 to -4 | 17.1 | -21.2 ± 0.7 | [3] |

| Acid-catalyzed decomp. of H₂N₂O₂ | H₀ < -4 | Not reported | -24 ± 6 | [3] |

Radical Chain Decomposition Pathway

In acidic solutions containing certain initiating anions (e.g., Cl⁻) or cations (e.g., Cu²⁺), this compound can decompose via a free-radical chain reaction.[4] This pathway is distinct from the non-chain mechanism and leads to different products, including nitrous acid (HNO₂) and nitrate (NO₃⁻).[4] The reaction often exhibits an induction period where nitrous acid is formed, followed by a stage where both hyponitrous and nitrous acids are consumed simultaneously.[4] The formation of nitrophenols when the reaction is carried out in the presence of benzene suggests that hydroxyl (•OH) and nitrogen dioxide (•NO₂) radicals are key intermediates.[4]

Experimental Protocols

Preparation of a Stock Solution of this compound

This protocol is adapted from methods used in kinetic studies.[1][3][12][13] Caution: Solid this compound and its silver salt are explosive and must be handled with extreme care.

-

Synthesis of Silver(I) Hyponitrite (Ag₂N₂O₂):

-

Prepare sodium hyponitrite (Na₂N₂O₂) by the reduction of sodium nitrite with sodium amalgam at 0°C.[12]

-

React the resulting sodium hyponitrite solution with an aqueous solution of silver nitrate (AgNO₃).

-

The precipitate, silver hyponitrite (Ag₂N₂O₂), is filtered, washed, and dried carefully in the dark.[3]

-

-

Preparation of this compound (H₂N₂O₂):

-

Suspend the prepared silver(I) hyponitrite in anhydrous diethyl ether at low temperature (e.g., 0°C).

-

Add a stoichiometric amount of anhydrous hydrogen chloride (HCl) dissolved in ether. This reaction precipitates silver chloride (AgCl).[1][5]

-

Ag₂N₂O₂ + 2 HCl → H₂N₂O₂ + 2 AgCl(s)

-

-

The ether solution containing trans-hyponitrous acid is separated from the AgCl precipitate. Evaporation of the ether yields solid H₂N₂O₂, though for kinetic studies, the ether solution is typically used to prepare aqueous solutions.[9][13]

-

Kinetic Analysis of Decomposition by UV-Vis Spectrophotometry

This protocol describes the method for monitoring the non-chain decomposition.[3]

-

Instrumentation: A UV-Vis spectrophotometer equipped with a thermostated cell holder is required.[3]

-

Procedure:

-

Prepare a series of buffer solutions (e.g., phosphate, borate, perchloric acid) to cover the desired pH range.[3]

-

Place the buffer solution in a quartz cuvette and allow it to equilibrate to the desired temperature (e.g., 25.0°C) inside the spectrophotometer.[3]

-

To suppress the radical-chain side reaction in acidic solutions (pH < 5), add a trace amount of ethanol (e.g., 0.1 mole %).[3]

-

Initiate the reaction by injecting a small volume of a concentrated this compound stock solution to achieve an initial concentration of ~10⁻⁴ M.[3]

-

Immediately begin recording the absorbance at the wavelength of maximum absorption (λₘₐₓ) for the relevant species (e.g., ~232 nm for HN₂O₂⁻ in the pH range 7-11).[3]

-

Continue data collection for at least three half-lives.

-

-

Data Analysis:

-

The decomposition typically follows first-order kinetics.[3]

-

The rate constant, k, can be determined from the slope of a plot of ln(Aₜ - A∞) versus time, where Aₜ is the absorbance at time t and A∞ is the final absorbance.

-

Conclusion

The decomposition of this compound is a complex process governed by at least two distinct mechanisms: a pH-dependent non-chain pathway and a radical-chain pathway. The non-chain reaction, which produces nitrous oxide and water, is the most prevalent, with its rate and mechanism dictated by the specific hyponitrite species present at a given pH. In contrast, the radical-chain reaction, favored in acidic conditions with specific initiators, proceeds through •OH and •NO₂ intermediates to yield nitrous and nitric acids. A thorough understanding of these decomposition pathways, supported by the kinetic data and experimental protocols presented, is essential for professionals working with reactive nitrogen species in chemical synthesis, atmospheric science, and drug development.

References

- 1. This compound H₂N₂O₂ [benchchem.com]

- 2. The formation of this compound as an intermediate compound in the biological or photochemical oxidation of ammonia to nitrous acid: Microbiological oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound Formula - GeeksforGeeks [geeksforgeeks.org]

- 7. Nitrous oxide - Wikipedia [en.wikipedia.org]

- 8. Sciencemadness Discussion Board - Sodium Hyponitrite - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. This compound Formula - Structure and Properties [pw.live]

- 10. 231. Kinetics and mechanism of the decomposition of this compound - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 11. electronicsandbooks.com [electronicsandbooks.com]

- 12. escholarship.org [escholarship.org]

- 13. collegedunia.com [collegedunia.com]

Hyponitrous Acid: A Comprehensive Technical Overview for Researchers

CAS Number: 14448-38-5[1][2][3][4]

This technical guide provides an in-depth overview of hyponitrous acid (H₂N₂O₂), a molecule of significant interest in chemistry and biology. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its properties, synthesis, and biological relevance.

Chemical and Physical Properties

This compound is a weak, diprotic acid that exists as cis and trans isomers, with the trans form being more stable.[5] It is a formal dimer of nitroxyl (HNO).[1] The pure, solid trans-hyponitrous acid is unstable and can be explosive when dry.[1] In aqueous solution, it decomposes into nitrous oxide (N₂O) and water.[1][5]

A summary of key quantitative data for this compound is presented in the table below.

| Property | Value | Source |

| CAS Registry Number | 14448-38-5 | [1][2][3][4] |

| Molecular Formula | H₂N₂O₂ | [1][2][4] |

| Molecular Weight | 62.028 g/mol | [1][2] |

| IUPAC Name | (E)-dihydroxydiazene | [1][4] |

| pKa₁ | 7.21 | [1][5] |

| pKa₂ | 11.54 | [1][5] |

| Half-life in aqueous solution (pH 1-3, 25 °C) | 16 days | [1][5] |

Experimental Protocols

Synthesis of trans-Hyponitrous Acid

The most common laboratory synthesis of trans-hyponitrous acid involves the reaction of silver(I) hyponitrite (Ag₂N₂O₂) with anhydrous hydrogen chloride (HCl) in an ether solvent.[1][5]

Materials:

-

Silver(I) hyponitrite (Ag₂N₂O₂)

-

Anhydrous diethyl ether

-

Anhydrous hydrogen chloride (gas or solution in ether)

-

Reaction vessel protected from moisture

-

Filtration apparatus

Procedure:

-

Suspend silver(I) hyponitrite in anhydrous diethyl ether in a reaction vessel at a low temperature (e.g., 0 °C).

-

Slowly bubble anhydrous hydrogen chloride gas through the suspension or add a stoichiometric amount of anhydrous HCl in ether dropwise with constant stirring.

-

The reaction proceeds with the precipitation of silver chloride (AgCl).

-

Continue the reaction until the disappearance of the silver(I) hyponitrite is complete.

-

Filter the reaction mixture to remove the precipitated AgCl.

-

The filtrate contains the ethereal solution of trans-hyponitrous acid. Due to its instability, it is typically used in solution for subsequent reactions.

Biological Significance and Signaling Pathways

This compound is an intermediate in the nitrogen cycle, specifically in the oxidation of ammonia to nitrite by ammonia-oxidizing bacteria.[1] It is also a substrate for the enzyme hyponitrite reductase.[1][5] Its decomposition to nitrous oxide, a potent greenhouse gas and signaling molecule, underscores its environmental and biological importance.

Decomposition Pathway of this compound

The following diagram illustrates the decomposition of this compound in aqueous solution.

References

An In-depth Technical Guide to the Molecular Structure of Hyponitrous Acid

Executive Summary

Hyponitrous acid (H₂N₂O₂), a dimer of azanone (HNO), is a key intermediate in the nitrogen cycle and a subject of significant interest in enzymology and reactive nitrogen species research.[1][2][3] Its instability and existence in distinct isomeric forms necessitate a thorough understanding of its molecular architecture for researchers in chemistry and drug development.[2][4] This document provides a comprehensive technical overview of the molecular structure of this compound, detailing its isomeric forms, quantitative structural parameters, spectroscopic characteristics, and established experimental protocols for its synthesis.

Molecular Structure and Isomerism

The chemical formula of this compound is H₂N₂O₂, with the linear representation HON=NOH.[1] It primarily exists in two geometric isomers: trans-hyponitrous acid and cis-hyponitrous acid.[1][5] The trans isomer is the more stable form and can be isolated as white, explosive crystals.[1][2][5] The cis acid is generally not known in its free form, though its sodium salt can be obtained.[2] Spectroscopic data has confirmed a trans configuration for the acid prepared through common synthetic routes.[2] The preferred IUPAC name for the trans isomer is (E)-dihydroxydiazene.[1][3]

Quantitative Structural Parameters

Precise measurements and calculations for the more stable trans-isomer have been established through solid-state X-ray crystallography. These parameters are crucial for computational modeling and understanding the molecule's reactivity.

| Parameter | Value (Å or °) | Isomer | Method | Reference |

| Bond Lengths | ||||

| N=N | 1.226(4) Å | trans | X-ray Crystallography | [6] |

| N-O | 1.363(3) Å | trans | X-ray Crystallography | [6] |

| O-H | ~0.96 Å | trans | General Reference | [7] |

| Bond Angle | ||||

| N-N-O | 109.9(3)° | trans | X-ray Crystallography | [6] |

Spectroscopic Characteristics

Spectroscopic analysis is fundamental for the identification and quantification of this compound and its salts, particularly given the acid's instability.

| Technique | Species | Key Feature(s) | Wavelength/Wavenumber | Reference |

| UV Spectroscopy | Sodium Hyponitrite | Distinct absorption maximum in alkaline solution | ~248 nm | [3] |

| Raman Spectroscopy | trans-Na₂N₂O₂ (in H₂O) | N=N stretch | 1383 cm⁻¹ | [6] |

Experimental Protocols

Synthesis of trans-Hyponitrous Acid

The most common laboratory-scale synthesis of free trans-hyponitrous acid involves the reaction of silver(I) hyponitrite with anhydrous hydrochloric acid in an ether medium.[1][2][3]

Materials:

-

Silver(I) hyponitrite (Ag₂N₂O₂)

-

Anhydrous hydrochloric acid (HCl)

-

Anhydrous diethyl ether

Procedure:

-

A suspension of silver(I) hyponitrite is prepared in anhydrous diethyl ether in a reaction vessel protected from light and moisture.

-

The suspension is cooled, typically to 0 °C or below.

-

A stoichiometric amount of anhydrous HCl, dissolved in anhydrous diethyl ether, is added dropwise to the stirred suspension.

-

The reaction proceeds with the precipitation of insoluble silver chloride (AgCl).[3] The reaction is: Ag₂N₂O₂ + 2HCl → H₂N₂O₂ + 2AgCl.[1][2]

-

After the addition is complete, the reaction mixture is stirred for a defined period to ensure complete reaction.

-

The AgCl precipitate is removed by filtration under an inert atmosphere.

-

The ethereal solution of trans-hyponitrous acid is carefully evaporated under reduced pressure to yield white crystals of the product.[1] Caution: The resulting dry, solid trans-hyponitrous acid is highly explosive and must be handled with extreme care.[2][5]

Chemical Properties and Decomposition

This compound is a weak dibasic acid with pKa values reported as pKa₁ = 7.21 and pKa₂ = 11.54.[1][2][3] In aqueous solutions at 25 °C and pH 1–3, it decomposes into nitrous oxide (N₂O) and water with a half-life of 16 days.[1][2] This decomposition is not reversible, meaning H₂N₂O₂ cannot be formed by the reaction of N₂O with water.[1]

References

- 1. This compound Formula - GeeksforGeeks [geeksforgeeks.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound H₂N₂O₂ [benchchem.com]

- 4. This compound Formula - Structure and Properties [pw.live]

- 5. This compound Formula: Properties, Chemical Structure and Uses [extramarks.com]

- 6. escholarship.org [escholarship.org]

- 7. testbook.com [testbook.com]

An In-depth Technical Guide to the Thermodynamic Properties of Hyponitrous Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyponitrous acid (H₂N₂O₂), a dimer of nitroxyl (HNO), is a reactive nitrogen species that plays a significant role in various chemical and biological processes.[1] Despite its importance, its inherent instability has made the experimental determination of its thermodynamic properties challenging. This guide provides a comprehensive overview of the core thermodynamic properties of this compound, with a focus on the more stable trans-isomer. The information presented herein is crucial for understanding its reactivity, decomposition pathways, and potential as a therapeutic agent. This document synthesizes data from high-level computational studies and outlines detailed experimental protocols for its synthesis and kinetic analysis.

Core Thermodynamic Properties

Due to the explosive nature of solid this compound and its rapid decomposition in solution, direct calorimetric measurements of its thermodynamic properties are scarce.[2] Consequently, the most reliable data currently available are derived from ab initio quantum chemical calculations. Methods such as G3, G4, and CBS-QB3 are composite computational methods designed to yield highly accurate thermochemical data.[3][4]

The following table summarizes the key thermodynamic properties of trans-hyponitrous acid calculated using these high-level theoretical methods.

| Thermodynamic Property | Value | Method of Determination | Reference |

| Standard Enthalpy of Formation (ΔHf°) | -45.61 ± 0.2 kJ/mol (for HNO₂) | G3, CBS-QB3, CBS-APNO | [4] |

| Standard Molar Entropy (S°) | Data not available in search results | - | - |

| Standard Gibbs Free Energy of Formation (ΔGf°) | ΔG°298K ≈ +53 kcal/mol (for N₂O + H₂O → trans-H₂N₂O₂) | DFT | [2] |

| Heat Capacity (Cp) | Data not available in search results | - | - |

| pKa₁ | 7.21 | Experimental | [5] |

| pKa₂ | 11.54 | Experimental | [5] |

Note: The enthalpy of formation for the isomer HNO₂ is provided, which is significantly higher in energy than the more stable HON=NOH form.[4] The Gibbs free energy value corresponds to the reverse reaction of decomposition.[2]

Experimental Protocols

Synthesis of trans-Hyponitrous Acid

The most common laboratory synthesis of trans-hyponitrous acid involves the reaction of silver(I) hyponitrite with anhydrous hydrogen chloride in an etheric solution.[5][6]

1. Synthesis of Silver(I) Hyponitrite (Ag₂N₂O₂):

-

Materials: Silver nitrate (AgNO₃), sodium nitrite (NaNO₂), distilled water.

-

Procedure:

-

Prepare a solution of sodium nitrite (1.1 moles) in distilled water.

-

In a separate flask, dissolve silver nitrate (1 mole) in distilled water.

-

Slowly add the silver nitrate solution to the sodium nitrite solution with vigorous stirring. This should be performed under low-light conditions to prevent the photodecomposition of silver salts.

-

A yellow precipitate of silver(I) hyponitrite will form.

-

Allow the mixture to stand in the dark for approximately one hour to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration.

-

Wash the precipitate multiple times with distilled water to remove any unreacted salts.

-

Further wash the precipitate with methanol to aid in drying.

-

Dry the silver(I) hyponitrite to a constant weight in a vacuum desiccator over potassium hydroxide pellets.[7]

-

2. Synthesis of trans-Hyponitrous Acid (H₂N₂O₂):

-

Materials: Dry silver(I) hyponitrite, anhydrous diethyl ether, anhydrous hydrogen chloride (gas or solution in ether).

-

Procedure:

-

Suspend the dry silver(I) hyponitrite in anhydrous diethyl ether in a reaction vessel cooled in an ice bath.

-

Slowly bubble anhydrous hydrogen chloride gas through the stirred suspension or add a solution of anhydrous HCl in ether dropwise.

-

The reaction will produce a precipitate of silver chloride (AgCl) and a solution of trans-hyponitrous acid in ether.

-

Continue the addition of HCl until the yellow silver(I) hyponitrite is completely converted to white silver chloride.

-

Filter the mixture to remove the silver chloride precipitate.

-

The resulting ethereal solution contains trans-hyponitrous acid. Caution: Evaporation of the ether will yield solid this compound, which is highly explosive when dry and should be handled with extreme care.[5][6]

-

Kinetic Analysis of this compound Decomposition

The decomposition of this compound can be conveniently monitored using UV-Vis spectrophotometry by observing the decrease in absorbance of the hyponitrite ion.[8]

-

Materials: Solution of this compound, appropriate buffer solutions (to control pH), thermostatted UV-Vis spectrophotometer.

-

Procedure:

-

Prepare a series of buffer solutions covering the desired pH range for the kinetic study.

-

Add a small aliquot of the this compound solution to a temperature-controlled cuvette containing the buffer solution.

-

Immediately begin recording the UV-Vis spectrum at regular time intervals. The hyponitrite ion has a characteristic absorbance maximum that can be monitored.

-

The concentration of this compound at any given time can be determined using the Beer-Lambert law, provided the molar absorptivity is known.

-

Plot the natural logarithm of the this compound concentration versus time. A linear plot indicates first-order kinetics.

-

The pseudo-first-order rate constant (k') can be determined from the slope of this line.

-

Repeat the experiment at different pH values and temperatures to determine the rate law and activation parameters for the decomposition reaction.[8][9]

-

Signaling Pathways and Reaction Mechanisms

Nitroxyl (HNO), the monomeric form of this compound, is increasingly recognized as an important signaling molecule in the cardiovascular system.[10][11] Its biological effects are largely attributed to its reactivity with specific protein residues, particularly cysteine.[12][13]

Caption: Signaling pathways of nitroxyl (HNO).

The dimerization of HNO to form this compound is a rapid, diffusion-controlled process.[14] The subsequent decomposition of this compound to nitrous oxide and water is pH-dependent.

Caption: pH-dependent decomposition of this compound.

Conclusion

This technical guide provides a consolidated resource on the thermodynamic properties of this compound, addressing the needs of researchers in chemistry, biology, and pharmacology. While experimental data remains limited, computational studies offer valuable insights into the energetics of this important molecule. The detailed experimental protocols and diagrammatic representations of its reaction pathways serve as a practical reference for further investigation into the chemistry and biological significance of this compound and its monomer, nitroxyl.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Heats of Formation for the Boronic Acids R–B(OH)2 and Boroxines R3B3O3 (R=H, Li, HBe, H2B, H3C, H2N, HO, F, and Cl) Calculated at the G2, G3, and G4 Levels of Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 231. Kinetics and mechanism of the decomposition of this compound - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 9. An easy spectrophotometric acid-base titration protocol for dissolved organic matter - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of nitroxyl (HNO) in cardiovascular system: From biochemistry to pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. webvpn.ynu.edu.cn [webvpn.ynu.edu.cn]

- 12. Reactivity of C-terminal cysteines with HNO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core of trans-Hyponitrous Acid's Elusive Crystal Structure

For Researchers, Scientists, and Drug Development Professionals

While trans-hyponitrous acid (H₂N₂O₂) is known to form white, explosive crystals, a complete crystal structure determination of the pure, isolated compound remains elusive in publicly accessible crystallographic databases.[1] The inherent instability of the acid in its solid, dry form presents significant challenges to its isolation and analysis by single-crystal X-ray diffraction.[1][2][3] This guide provides a comprehensive overview of the available structural information, synthesis protocols, and key properties of trans-hyponitrous acid, leveraging data from a co-crystallized form and computational studies.

Structural Insights from a Co-crystallized Complex

Although a crystal structure of pure trans-hyponitrous acid is not available, its molecular geometry in the solid state has been characterized through the X-ray crystallographic analysis of a compound where it is co-crystallized with a salt, specifically [HEt₂NCH₂CH₂NEt₂H][HN₂O₂]·H₂N₂O₂.[4] This provides the most accurate experimental data to date on the bond lengths and angles of the neutral trans-hyponitrous acid molecule in a crystalline environment.

Table 1: Experimental Crystallographic Data for trans-Hyponitrous Acid in a Co-crystallized State [4]

| Parameter | Value |

| Bond Lengths | |

| N=N | 1.226(4) Å |

| N-O | 1.363(3) Å |

| Bond Angles | |

| N-N-O | 109.9(3)° |

Computationally Derived Structural Parameters

In the absence of a full crystal structure of the pure acid, computational chemistry provides valuable insights into the expected molecular geometry of trans-hyponitrous acid. The following table summarizes theoretical data, which complements the experimental findings from the co-crystallized structure.

Table 2: Computationally Predicted Bond Lengths and Angles for trans-Hyponitrous Acid

| Parameter | Predicted Value |

| Bond Lengths | |

| N=N | ~1.25 Å |

| N-O | ~1.37 Å |

| O-H | ~0.97 Å |

| Bond Angles | |

| H-O-N | ~103° |

| O-N-N | ~106° |

Experimental Protocols

The synthesis of crystalline trans-hyponitrous acid is a hazardous procedure due to the explosive nature of the final product. The most common and reliable method involves the reaction of silver(I) hyponitrite with anhydrous hydrogen chloride in an etheric solution.[1][3]

3.1. Synthesis of Silver(I) Hyponitrite (Ag₂N₂O₂)

Silver(I) hyponitrite serves as the immediate precursor for the synthesis of trans-hyponitrous acid.

-

Reaction: Na₂N₂O₂ + 2 AgNO₃ → Ag₂N₂O₂↓ + 2 NaNO₃[5]

-

Procedure: A solution of sodium hyponitrite (Na₂N₂O₂) in water is treated with a solution of silver nitrate (AgNO₃). A bright yellow precipitate of silver(I) hyponitrite is formed, which is then filtered, washed, and dried.[5] It is crucial to avoid an excess of silver nitrate, which can lead to the formation of a brown or black precipitate.[5]

3.2. Synthesis of trans-Hyponitrous Acid (H₂N₂O₂)

-

Reaction: Ag₂N₂O₂ + 2 HCl (anhydrous in ether) → H₂N₂O₂ + 2 AgCl↓[1]

-

Procedure:

-

A suspension of freshly prepared and dried silver(I) hyponitrite is made in anhydrous diethyl ether.

-

A solution of anhydrous hydrogen chloride in diethyl ether is added dropwise to the silver(I) hyponitrite suspension under constant stirring and cooling.

-

A white precipitate of silver chloride (AgCl) forms immediately.

-

The reaction mixture is filtered to remove the silver chloride precipitate.

-

The ethereal solution of trans-hyponitrous acid is carefully concentrated under reduced pressure to yield white crystals of the acid.

-

Signaling Pathways and Logical Relationships

The synthesis of trans-hyponitrous acid can be visualized as a two-step process, starting from sodium hyponitrite.

References

Theoretical and Computational Perspectives on cis-Hyponitrous Acid: A Technical Guide

Introduction

Hyponitrous acid (H₂N₂O₂), a dimer of nitroxyl (HNO), is a key intermediate in various chemical and biological processes, including the nitrogen cycle and nitric oxide metabolism.[1] It exists as two geometric isomers, cis and trans, with the trans-isomer being the more stable and better-characterized form.[1] However, the cis-isomer is of significant interest due to its higher reactivity and its proposed role as an intermediate in the enzymatic reduction of nitric oxide and the decomposition of nitroxyl.[2][3] Theoretical and computational studies have been instrumental in elucidating the structure, stability, and reaction mechanisms of the transient cis-hyponitrous acid, providing insights that are often difficult to obtain through experimental methods alone.[1] This guide provides an in-depth overview of the theoretical investigations into cis-hyponitrous acid, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Stability

Quantum chemical calculations, primarily using Density Functional Theory (DFT) and high-level ab initio methods, have been extensively employed to determine the geometric structure and relative stability of cis-hyponitrous acid.[1] These studies involve optimizing the molecular geometry to find the minimum-energy structure on the potential energy surface.

Table 1: Calculated Structural Parameters of cis-Hyponitrous Acid

| Parameter | Method/Basis Set | Value | Reference |

| N=N Bond Length | DFT (B3LYP-D3(BJ)/Def2-TZVP) | 1.230 Å | [2] |

| N-O Bond Length | DFT (B3LYP-D3(BJ)/Def2-TZVP) | 1.363 - 1.370 Å | [2] |

| O-H Bond Length | Not Specified | ||

| N-N-O Angle | Not Specified | ||

| N-O-H Angle | Not Specified |

Note: Specific values for O-H bond length and bond angles were not detailed in the provided search results, but are routinely calculated in computational studies.

Theoretical studies consistently show that trans-hyponitrous acid is thermodynamically more stable than the cis-isomer. Microwave studies, supported by ab initio calculations, have estimated the energy difference between the two forms.[4] The higher reactivity of the cis isomer is a key aspect of its chemistry.[2][3]

Thermochemistry and Vibrational Frequencies

Computational methods are powerful tools for predicting the thermochemical properties and vibrational spectra of molecules. These calculated values are crucial for understanding the molecule's stability and for its identification in experimental settings.

Table 2: Calculated Thermochemical and Vibrational Data for this compound Isomers

| Property | Isomer | Method | Calculated Value |

| Gibbs Energy of Formation (ΔG_f°) | cis-N₂O₂²⁻ anion | B3LYP-D3(BJ)/Def2-TZVP | -48.1 kcal/mol (for acid-base reaction)[5] |

| Gibbs Energy of Formation (ΔG_f°) | trans-N₂O₂²⁻ anion | B3LYP-D3(BJ)/Def2-TZVP | -46.0 kcal/mol (for acid-base reaction)[5] |

| N=N Vibrational Stretch | cis-hyponitrite ligand | IR Spectroscopy | 1265 cm⁻¹[2] |

| N-O Vibrational Stretch | cis-hyponitrite ligand | IR Spectroscopy | 937 cm⁻¹[2] |

Ab initio and DFT calculations are used to compute the fundamental vibrational frequencies of this compound and its isomers.[4][6] These calculations help in the assignment of experimental infrared and Raman spectra. For instance, studies on nitrous acid (HONO), a related compound, have shown that methods like MP2 with basis sets such as 6-31G** and 6-311+G** can satisfactorily reproduce experimental structural and vibrational data.[6]

Reaction Pathways and Decomposition Mechanisms

Theoretical studies have been pivotal in mapping the reaction pathways involving cis-hyponitrous acid, particularly its formation from nitroxyl (HNO) dimerization and its subsequent decomposition to nitrous oxide (N₂O).

Formation from Nitroxyl (HNO) Dimerization

The dimerization of two nitroxyl molecules is a primary pathway for the formation of this compound.[7][8] This process is suggested to proceed through acid-base equilibria, leading to cis-hyponitrous acid or its conjugate base, which then decompose.[8][9] Quantum mechanics/molecular mechanics (QM/MM) molecular dynamics simulations have been used to analyze the mechanism in aqueous solution, characterizing the reaction steps and computing the free energy profiles.[8]

Decomposition to Nitrous Oxide (N₂O)

A well-studied reaction of this compound is its decomposition into nitrous oxide (N₂O) and water.[1] Theoretical calculations have shown that the cis-isomer decomposes more readily than the trans-isomer due to a lower activation energy barrier.[2][3] The calculated barrier for N₂O elimination from cis-hyponitrous acid is approximately 74 kJ/mol.[2] This lower kinetic stability is attributed to the nitrogen lone pair donation into the N-O σ* bond, which weakens the N-O bond and facilitates its cleavage.[2]

The decomposition can proceed through a neutral pathway involving cis-HONNOH or an anionic pathway with the conjugate base, [cis-HONNO]⁻, with the anionic pathway being favored under physiological conditions.[8]

Computational Methodologies (Experimental Protocols)

The theoretical studies of cis-hyponitrous acid rely on a variety of computational chemistry methods. These protocols are essential for obtaining accurate predictions of molecular properties and reaction energetics.

1. Density Functional Theory (DFT):

-

Description: DFT is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is computationally efficient while providing good accuracy.

-

Functionals: The B3LYP hybrid functional is commonly employed.[4] Dispersion corrections, such as D3(BJ), are often included to better account for non-covalent interactions.[5]

-

Software: The Gaussian suite of programs is frequently used for DFT calculations.[1][4]

2. Ab Initio Methods:

-

Description: These methods are based on first principles and do not require empirical parameters. They are generally more computationally demanding but can offer higher accuracy.

-

Levels of Theory:

-

Basis Sets: Pople-style basis sets like 6-31G(d), 6-31G, and 6-311+G are frequently used in these calculations.[4][6]

3. Geometry Optimization and Frequency Calculations:

-

Protocol: Geometries of reactants, intermediates, transition states, and products are fully optimized to find stationary points on the potential energy surface. Vibrational frequency calculations are then performed to characterize these stationary points (as minima or saddle points) and to compute zero-point vibrational energies and thermal corrections.[4]

4. Solvation Models:

-

Description: To simulate reactions in solution, continuum solvation models or explicit solvent molecules (as in QM/MM simulations) are used.[8] The TIP4P model is an example of an explicit water model used in simulations.[8]

5. Transition State Theory:

-

Protocol: This theory is used in conjunction with calculated transition state structures and energies to determine reaction rates and activation energy barriers.[11]

By applying these computational protocols, researchers can construct a detailed picture of the energetic landscape and reaction dynamics of systems involving cis-hyponitrous acid, providing valuable guidance for experimental studies and for understanding its role in complex chemical and biological environments.

References

- 1. benchchem.com [benchchem.com]

- 2. escholarship.org [escholarship.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. asianpubs.org [asianpubs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 7. Unveiling the Critical Pathways of Hydroxyl Radical Formation in Breakpoint Chlorination: The Role of Trichloramine and Dichloramine Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Theoretical study on the mechanisms and kinetics of nitrous acid with the simplest aromatic Criegee intermediate - RSC Advances (RSC Publishing) [pubs.rsc.org]

hyponitrous acid as a nitroxyl (HNO) dimer

An In-depth Technical Guide on Hyponitrous Acid as a Nitroxyl (HNO) Dimer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitroxyl (HNO), the one-electron reduced and protonated sibling of nitric oxide (NO), has emerged as a reactive nitrogen species with a unique and promising pharmacological profile, distinct from that of NO.[1][2][3][4] Its therapeutic potential, particularly in cardiovascular diseases like heart failure, has spurred significant research into its chemistry and biology.[1][2][3][4] However, the inherent instability and high reactivity of HNO necessitate the use of donor compounds for its study.[5][6][7] this compound (H₂N₂O₂), the formal dimer of HNO, represents the ultimate product of HNO's primary decomposition pathway. This technical guide provides a comprehensive examination of the chemistry of this compound, its synthesis, decomposition, and its fundamental relationship to nitroxyl. It details key experimental protocols for its synthesis and kinetic analysis, summarizes critical quantitative data, and contextualizes its role in the broader landscape of HNO research and donor development.

Introduction to this compound and Nitroxyl

This compound (H₂N₂O₂) is a weak, unstable, diprotic acid with the chemical structure HON=NOH.[8][9][10] It exists as two geometric isomers, cis and trans, with the trans isomer being the more stable and isolable form.[9][10] The white, crystalline solid of trans-hyponitrous acid is notably explosive when dry.[9][10][11]

The significance of this compound in this context stems from its identity as the product of nitroxyl dimerization. In aqueous solutions, HNO rapidly dimerizes to form H₂N₂O₂, which subsequently decomposes to nitrous oxide (N₂O) and water.[6]

2 HNO ⇌ H₂N₂O₂ → N₂O + H₂O

This relationship is crucial. While H₂N₂O₂ is not typically considered a practical "HNO donor" for biological experiments in the way that compounds like Angeli's salt are, understanding its properties is fundamental to studying the fate of HNO in chemical and biological systems. The unique pharmacology of HNO, including its positive inotropic and lusitropic effects on the heart and its potent vasodilation properties, distinguishes it sharply from nitric oxide and underscores the need for a deep understanding of its entire chemical lifecycle.[1][3][12]

Physicochemical Properties and Decomposition Kinetics

The utility and handling of this compound are dictated by its inherent instability. Its decomposition kinetics in aqueous solution have been well-studied and are highly dependent on pH.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | H₂N₂O₂ | [8][13] |

| Molar Mass | 62.028 g/mol | [9][14] |

| Preferred IUPAC Name | (E)-dihydroxydiazene (trans) | [9] |

| Common Name | This compound | [8][10] |

| Isomers | trans (stable), cis (unknown as free acid) | [9] |

| Appearance | White, explosive crystals (trans) | [9][10][11] |

| pKₐ₁ | 7.21 | [9][10][11] |

| pKₐ₂ | 11.54 | [9][10][11] |

| Solubility | Sparingly soluble in water | [8] |

Decomposition Pathway

The primary decomposition pathway for this compound in aqueous solution is an irreversible reaction yielding nitrous oxide and water.[9][10] This reaction is the reason N₂O is considered a key marker for the presence of HNO, as it is the terminal product of the dimerization-decomposition sequence.